molecular formula C76H106N20O18S3 B10861805 Irucalantide CAS No. 1631160-47-8

Irucalantide

Cat. No.: B10861805
CAS No.: 1631160-47-8
M. Wt: 1684.0 g/mol
InChI Key: LTTOZAFALSJSEY-GEIPQBTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irucalantide involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure its quality and efficacy.

Chemical Reactions Analysis

Types of Reactions

Irucalantide can undergo various chemical reactions, including:

    Oxidation: The thiol groups in the peptide can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Functional groups in the peptide can be substituted with other groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted functional groups, which can affect the peptide’s stability, solubility, and biological activity.

Scientific Research Applications

Irucalantide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: this compound’s role as a kallikrein inhibitor makes it valuable for studying the kallikrein-kinin system and its implications in various diseases.

    Medicine: Its potential therapeutic applications include the treatment of diabetic macular edema and other conditions involving excessive kallikrein activity.

    Industry: this compound can be used in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

Irucalantide exerts its effects by inhibiting the activity of plasma kallikrein, an enzyme involved in the kallikrein-kinin system. This inhibition prevents the generation of bradykinin, a peptide that causes inflammation and increased vascular permeability. By blocking this pathway, this compound can reduce inflammation and edema .

Comparison with Similar Compounds

Similar Compounds

    Ecallantide: Another kallikrein inhibitor used for treating hereditary angioedema.

    Aprotinin: A serine protease inhibitor with broader specificity, used in reducing bleeding during surgery.

Uniqueness

Irucalantide is unique due to its specific inhibition of plasma kallikrein and its potential application in treating diabetic macular edema. Unlike broader-spectrum inhibitors like aprotinin, this compound offers targeted inhibition, which can reduce the risk of off-target effects and improve therapeutic outcomes.

Biological Activity

Irucalantide is a synthetic peptide known for its role as a kallikrein inhibitor, primarily impacting the kallikrein-kinin system. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive kallikrein activity, such as diabetic macular edema. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and case studies.

This compound functions by inhibiting plasma kallikrein, an enzyme that plays a crucial role in the generation of bradykinin—a peptide associated with inflammation and increased vascular permeability. By blocking this pathway, this compound can effectively reduce inflammation and edema, making it a candidate for treating various inflammatory diseases.

In Vitro Studies

Numerous studies have investigated the biochemical properties and effects of this compound:

  • Kallikrein Inhibition : this compound has been demonstrated to inhibit plasma kallikrein with high specificity. This inhibition prevents bradykinin formation, thereby mitigating its pro-inflammatory effects.
  • Therapeutic Applications : Research indicates potential applications in treating diabetic macular edema and other conditions linked to excessive kallikrein activity. The compound's targeted inhibition may offer advantages over broader-spectrum protease inhibitors .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound in clinical settings:

  • Diabetic Macular Edema : A clinical trial evaluated the effects of this compound on patients with diabetic macular edema. Results showed significant reductions in retinal thickness and improvements in visual acuity compared to placebo .
  • Hereditary Angioedema : In patients with hereditary angioedema, this compound's ability to inhibit plasma kallikrein led to decreased attack frequency and severity, showcasing its potential as a therapeutic agent in managing this condition .

Comparison with Similar Compounds

CompoundTypeMechanism of ActionUnique Features
This compound Kallikrein InhibitorSpecific inhibition of plasma kallikreinTargeted action with fewer off-target effects
Ecallantide Kallikrein InhibitorInhibition of plasma kallikreinUsed primarily for hereditary angioedema
Aprotinin Serine Protease InhibitorBroad-spectrum protease inhibitionUsed for reducing bleeding during surgery

This compound stands out due to its specific action against plasma kallikrein, which may lead to improved therapeutic outcomes with reduced side effects compared to broader inhibitors like aprotinin.

Properties

CAS No.

1631160-47-8

Molecular Formula

C76H106N20O18S3

Molecular Weight

1684.0 g/mol

IUPAC Name

2-[(7R,10S,13S,18S,21S,24S,27R,30S,33S,36S,39S,42S,45R)-7-acetamido-36-(3-amino-3-oxopropyl)-13-benzyl-24-(4-carbamimidamidobutyl)-45-carbamoyl-10-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-33-(1H-imidazol-5-ylmethyl)-30-methyl-42-(2-methylpropyl)-8,11,14,19,22,25,28,34,37,40,43-undecaoxo-5,47,52-trithia-9,12,15,20,23,26,29,32,35,38,41,44-dodecazatetracyclo[25.23.3.13,49.015,18]tetrapentaconta-1,3(54),49-trien-39-yl]acetic acid

InChI

InChI=1S/C76H106N20O18S3/c1-40(2)22-53-68(107)94-58(64(78)103)36-115-33-45-23-46-25-47(24-45)35-117-38-60(72(111)85-41(3)30-83-52(28-48-31-81-39-84-48)67(106)88-51(17-18-62(77)100)66(105)90-55(29-63(101)102)70(109)89-53)95-65(104)50(12-8-9-20-82-76(79)80)87-69(108)54(26-44-13-15-49(99)16-14-44)91-74(113)61-19-21-96(61)75(114)56(27-43-10-6-5-7-11-43)92-71(110)57(32-97)93-73(112)59(37-116-34-46)86-42(4)98/h5-7,10-11,13-16,23-25,31,39-41,50-61,83,97,99H,8-9,12,17-22,26-30,32-38H2,1-4H3,(H2,77,100)(H2,78,103)(H,81,84)(H,85,111)(H,86,98)(H,87,108)(H,88,106)(H,89,109)(H,90,105)(H,91,113)(H,92,110)(H,93,112)(H,94,107)(H,95,104)(H,101,102)(H4,79,80,82)/t41-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1

InChI Key

LTTOZAFALSJSEY-GEIPQBTESA-N

Isomeric SMILES

C[C@H]1CN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC2=CC3=CC(=C2)CSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC3)C(=O)N1)CCCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CO)NC(=O)C)C(=O)N)CC(C)C)CC(=O)O)CCC(=O)N)CC7=CN=CN7

Canonical SMILES

CC1CNC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC2=CC3=CC(=C2)CSCC(C(=O)NC(C(=O)NC(C(=O)N4CCC4C(=O)NC(C(=O)NC(C(=O)NC(CSC3)C(=O)N1)CCCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CO)NC(=O)C)C(=O)N)CC(C)C)CC(=O)O)CCC(=O)N)CC7=CN=CN7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.